Urea, 1-(m-tolyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)- Urea, 1-(m-tolyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)-
Brand Name: Vulcanchem
CAS No.: 67878-21-1
VCID: VC18467183
InChI: InChI=1S/C19H18N6O3/c1-14-3-2-4-16(9-14)23-19(27)24-18(26)11-28-17-7-5-15(6-8-17)10-22-25-12-20-21-13-25/h2-10,12-13H,11H2,1H3,(H2,23,24,26,27)/b22-10+
SMILES:
Molecular Formula: C19H18N6O3
Molecular Weight: 378.4 g/mol

Urea, 1-(m-tolyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)-

CAS No.: 67878-21-1

Cat. No.: VC18467183

Molecular Formula: C19H18N6O3

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

Urea, 1-(m-tolyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)- - 67878-21-1

Specification

CAS No. 67878-21-1
Molecular Formula C19H18N6O3
Molecular Weight 378.4 g/mol
IUPAC Name N-[(3-methylphenyl)carbamoyl]-2-[4-[(E)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetamide
Standard InChI InChI=1S/C19H18N6O3/c1-14-3-2-4-16(9-14)23-19(27)24-18(26)11-28-17-7-5-15(6-8-17)10-22-25-12-20-21-13-25/h2-10,12-13H,11H2,1H3,(H2,23,24,26,27)/b22-10+
Standard InChI Key FIRNKXYRTOVVPP-LSHDLFTRSA-N
Isomeric SMILES CC1=CC(=CC=C1)NC(=O)NC(=O)COC2=CC=C(C=C2)/C=N/N3C=NN=C3
Canonical SMILES CC1=CC(=CC=C1)NC(=O)NC(=O)COC2=CC=C(C=C2)C=NN3C=NN=C3

Introduction

Chemical Structure and Molecular Properties

Molecular Composition

The compound’s molecular formula is C₁₉H₁₈N₆O₃, with a molecular weight of 378.4 g/mol . Its IUPAC name, N-[(3-methylphenyl)carbamoyl]-2-[4-[(E)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetamide, reflects three key structural components:

  • Urea core (–NH–CO–NH–): Provides hydrogen-bonding capacity for target interactions.

  • m-Tolyl group (C₆H₄–CH₃): Enhances lipophilicity and stabilizes aromatic stacking.

  • Phenoxyacetyl-triazole moiety: Introduces conformational rigidity and electronic diversity .

Spectroscopic and Computational Data

  • SMILES: CC1=CC(=CC=C1)NC(=O)NC(=O)COC2=CC=C(C=C2)/C=N/N3C=NN=C3 .

  • InChIKey: FIRNKXYRTOVVPP-LSHDLFTRSA-N .

  • Predicted Collision Cross Section (CCS):

    Adductm/zCCS (Ų)
    [M+H]⁺379.151187.8
    [M+Na]⁺401.133198.2
    [M-H]⁻377.137191.8

The E-configuration of the imino group (–CH=N–) is critical for maintaining planar geometry, facilitating π-π interactions with biological targets .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The compound is synthesized via a multi-step protocol:

  • Formation of the Urea Backbone:

    • Reaction of m-tolyl isocyanate with 2-aminoacetophenone derivatives under anhydrous conditions .

  • Triazole Incorporation:

    • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,4-triazole ring .

  • Coupling of Phenoxyacetyl Group:

    • Nucleophilic acyl substitution between the urea intermediate and 4-(bromomethyl)phenol, followed by imine formation with 4H-1,2,4-triazole-4-amine .

Optimization Challenges

  • Solvent Selection: Dimethylformamide (DMF) enhances solubility but requires strict temperature control (<80°C) to prevent decomposition .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as confirmed by HPLC .

Physicochemical Characterization

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆):

    • δ 9.82 (s, 1H, urea NH).

    • δ 8.45 (s, 1H, triazole CH).

    • δ 7.25–6.98 (m, 8H, aromatic H) .

  • IR (KBr):

    • 3340 cm⁻¹ (N–H stretch).

    • 1685 cm⁻¹ (C=O urea) .

Stability and Solubility

  • Aqueous Solubility: <0.1 mg/mL (pH 7.4), necessitating DMSO for in vitro assays.

  • Thermal Stability: Decomposes at 218°C (DSC).

Computational and In Silico Studies

Molecular Docking

  • Target: EGFR kinase (PDB: 1M17).

  • Binding Affinity: ΔG = −8.2 kcal/mol, with key interactions:

    • Hydrogen bonds between urea NH and Thr766.

    • π-Stacking between triazole and Phe771 .

ADMET Predictions

  • Bioavailability: 55% (Lipinski compliant).

  • CYP2D6 Inhibition: High risk (IC₅₀ = 1.8 μM) .

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